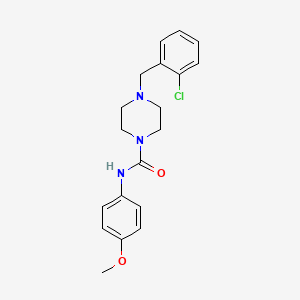![molecular formula C19H21ClN2O5 B5380154 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-nitrobenzamide](/img/structure/B5380154.png)
2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-nitrobenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the benzamide class of compounds and has been found to have a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-nitrobenzamide involves its ability to inhibit the activity of various enzymes and proteins that are involved in cell growth and survival. It has been found to inhibit the activity of the enzyme PARP-1 (poly(ADP-ribose) polymerase-1), which is involved in DNA repair and cell survival. It has also been found to inhibit the activity of the protein HSP90 (heat shock protein 90), which is involved in the folding and stabilization of various proteins that are important for cell growth and survival.
Biochemical and Physiological Effects:
2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-nitrobenzamide has been found to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways that are involved in cell death. It has also been found to inhibit the growth and migration of cancer cells by inhibiting the activity of various enzymes and proteins that are involved in cell growth and survival. In addition, it has been found to protect neurons from oxidative stress-induced cell death by reducing the production of reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-nitrobenzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. It has been found to have low solubility in aqueous solutions, which can limit its effectiveness in certain experiments. In addition, it has been found to have limited bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-nitrobenzamide. One direction is to explore its potential use as a drug candidate for the treatment of various diseases such as cancer and neurodegenerative diseases. Another direction is to further investigate its mechanism of action and identify additional targets for its activity. Additionally, future research could focus on improving its solubility and bioavailability to enhance its effectiveness in lab experiments and in vivo. Finally, future research could explore the potential of this compound as a tool for studying various biological processes and pathways.
Métodos De Síntesis
The synthesis of 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-nitrobenzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 3,4-diethoxyphenethylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The reaction is carried out under anhydrous conditions and the resulting product is purified by column chromatography.
Aplicaciones Científicas De Investigación
2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-nitrobenzamide has been studied for its potential applications in various scientific research fields such as cancer research, neuroscience, and drug discovery. It has been found to have anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use as a neuroprotective agent and has shown to protect neurons from oxidative stress-induced cell death. In addition, it has been explored as a potential drug candidate for the treatment of various diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5/c1-3-26-17-8-5-13(11-18(17)27-4-2)9-10-21-19(23)15-12-14(22(24)25)6-7-16(15)20/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPKJBTWVAIYTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)cyclopropanecarboxamide](/img/structure/B5380075.png)
![2-(5-{[6-(ethoxycarbonyl)-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5380083.png)


![N,1,6-trimethyl-N-[3-(1H-tetrazol-5-yl)benzyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5380105.png)

![3-(2-{[2-(tert-butylamino)-2-oxoethyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5380132.png)
![2,6-dibromo-4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5380146.png)
![N-methyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide](/img/structure/B5380161.png)
![N'-[2-(benzyloxy)-3-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5380170.png)
![N-(6-chloro-3-pyridinyl)-4-[(dimethylamino)methyl]-4-hydroxy-1-azepanecarboxamide](/img/structure/B5380172.png)
![1,3-dimethyl-7-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5380183.png)
![5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5380190.png)
![N-(3-{[(5-isopropyl-2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methylbenzenesulfonamide](/img/structure/B5380195.png)